molecular formula C5H2F2N2O2 B574560 2,5-Difluoro-3-nitropyridine CAS No. 179558-82-8

2,5-Difluoro-3-nitropyridine

Cat. No. B574560
M. Wt: 160.08
InChI Key: VGMUUROJPIKOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-nitropyridine is a chemical compound with the CAS Number: 179558-82-8 . It has a molecular weight of 160.08 and its molecular formula is C5H2F2N2O2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-3-nitropyridine consists of a pyridine ring with two fluorine atoms and one nitro group attached . The exact positions of these groups on the pyridine ring give the compound its name .


Physical And Chemical Properties Analysis

2,5-Difluoro-3-nitropyridine has a density of 1.6±0.1 g/cm3, a boiling point of 232.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 94.5±25.9 °C . The compound has a molar refractivity of 30.9±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 102.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Reactions of Nitropyridines

  • Summary of Application : Nitropyridines, including 2,5-Difluoro-3-nitropyridine, are used in various chemical reactions. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
  • Methods of Application : When the N-nitropyridinium ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Synthesis of Fluorinated Pyridines

  • Summary of Application : Fluoropyridines, including 2,5-Difluoro-3-nitropyridine, are used in the synthesis of various biologically active compounds .
  • Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
  • Results or Outcomes : Methods for synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

Nucleophilic Aromatic Substitution

  • Summary of Application : 2,5-Difluoro-3-nitropyridine is used as a reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides .
  • Methods of Application : This involves the reaction of 2,5-Difluoro-3-nitropyridine with aryl and heteroaryl halides under micellar catalysis .
  • Results or Outcomes : The outcome of this reaction is the formation of new compounds with aryl and heteroaryl groups .

Synthesis of Herbicides and Insecticides

  • Summary of Application : Fluorinated pyridines, including 2,5-Difluoro-3-nitropyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Methods of Application : The specific methods of synthesis would depend on the particular herbicide or insecticide being produced .
  • Results or Outcomes : The result is the production of fluorinated herbicides and insecticides with potentially improved physical, biological, and environmental properties .

Preparation of Aryl and Heteroaryl Halides

  • Summary of Application : 2,5-Difluoro-3-nitropyridine can be used as a reagent in the preparation of aryl and heteroaryl halides .
  • Methods of Application : This involves the reaction of 2,5-Difluoro-3-nitropyridine with nitrogen and oxygen nucleophiles via micellar catalysis .
  • Results or Outcomes : The outcome of this reaction is the formation of new compounds with aryl and heteroaryl groups .

Synthesis of Alkylamino Nitropyridines

  • Summary of Application : Nitropyridines, including 2,5-Difluoro-3-nitropyridine, can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Methods of Application : This involves the reaction of 2,5-Difluoro-3-nitropyridine with ammonia and amines .
  • Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

2,5-Difluoro-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using personal protective equipment .

properties

IUPAC Name

2,5-difluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMUUROJPIKOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666690
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-3-nitropyridine

CAS RN

179558-82-8
Record name 2,5-Difluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
K Sakthivel, PD Cook - Tetrahedron letters, 2005 - Elsevier
This paper describes the ready preparation of 3,6-difluoro-3-deazapurine (4,7-difluoroimidazo[4,5-c]pyridine). This novel base was glycosylated under mild conditions using three …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.